![molecular formula C15H20ClNOS B4236384 1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine](/img/structure/B4236384.png)
1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine
Overview
Description
1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes and receptors involved in inflammatory and pain pathways. It may also affect the levels of neurotransmitters in the brain, which could contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine has anti-inflammatory and analgesic effects in animal models. It has been found to reduce the levels of inflammatory markers and pain-related behaviors in these models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine in lab experiments is its potential therapeutic applications. It may be a useful tool in studying the mechanisms of pain and inflammation, as well as neurological disorders. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Future Directions
There are several future directions for research on 1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine. One area of interest is its potential use in the treatment of pain and inflammation-related disorders. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential use in the treatment of neurological disorders. Studies are needed to further elucidate its mechanism of action and potential therapeutic applications in these disorders. Additionally, research on the synthesis and optimization of this compound may lead to improved yields and purity for research purposes.
Scientific Research Applications
1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(2-methylpiperidin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNOS/c1-12-4-2-3-10-17(12)15(18)9-11-19-14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVKESZUKCVKQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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